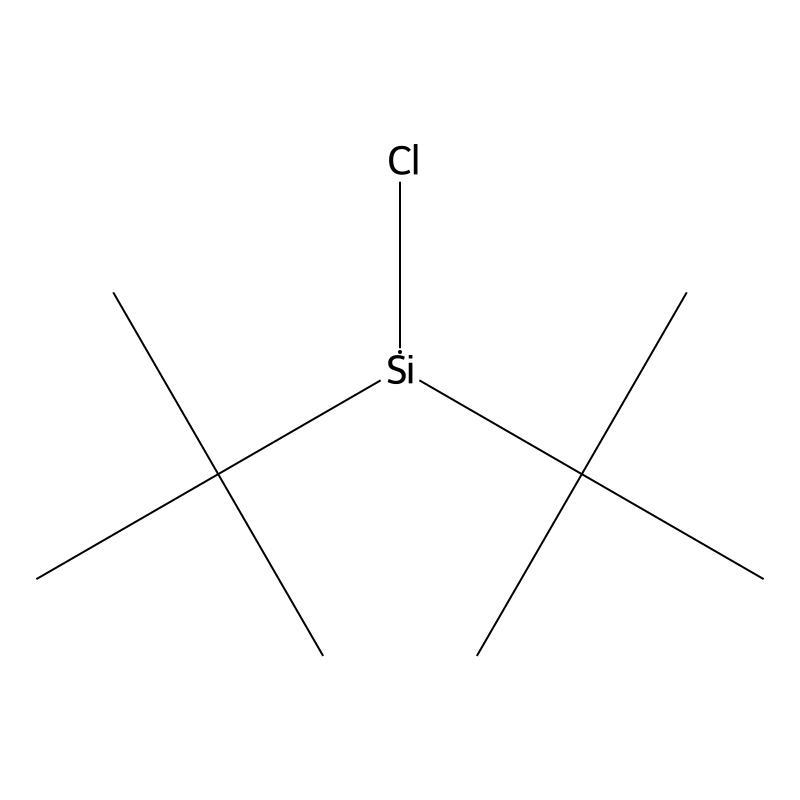

di-tert-Butylchlorosilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-tert-butylchlorosilane is an organosilicon compound utilized in organic synthesis to introduce the di-tert-butylsilyl (DTBS) protecting group onto hydroxyl functionalities. The resulting DTBS ethers are characterized by significant steric bulk and high thermal stability, which differentiates them from more common silyl ethers like those derived from TBDMSCl or TIPSCl. This stability is crucial in multi-step syntheses where robust protection is required to withstand a variety of reaction conditions before a planned deprotection step.

Substituting di-tert-butylchlorosilane with less sterically hindered alternatives like tert-butyldimethylsilyl chloride (TBDMSCl) or those with different steric profiles, such as triisopropylsilyl chloride (TIPSCl), is often unviable. The unique steric arrangement of the two tert-butyl groups on the silicon atom governs not only the stability of the resulting silyl ether but also its reactivity and selectivity during installation. This can lead to inverted regioselectivity in the protection of polyols compared to standard silylating agents, a critical process-specific outcome that cannot be replicated with common substitutes. Therefore, choosing a different silylating agent can fundamentally alter reaction pathways and compromise the synthetic strategy, making di-tert-butylchlorosilane a specific procurement choice for achieving particular stability and selectivity profiles.

Enhanced Thermal Stability for High-Temperature Processes

In intramolecular Diels-Alder reactions, silyl ether tethers are used to control stereoselectivity. The di-tert-butylsilyl group was found to be more thermally stable than related alkylsilyl groups, which is a critical factor for reactions requiring elevated temperatures. This superior thermal robustness ensures the integrity of the protecting group and the tethered molecular system during heat-intensive process steps.

| Evidence Dimension | Thermal Stability in Cyclisation Reactions |

| Target Compound Data | Di-tert-butylsilyl group found to be more thermally stable. |

| Comparator Or Baseline | Related alkylsilyl groups (e.g., dimethylsilyl). |

| Quantified Difference | Not explicitly quantified, but noted as a key performance differentiator. |

| Conditions | Intramolecular Diels-Alder reaction conditions. |

For process chemists, this increased thermal stability allows for a wider operational window and prevents premature cleavage of the protecting group in high-temperature reactions.

Unique Regioselectivity: Preferential Protection of Internal Hydroxyl Groups

Standard silylating agents like TBDMSCl or TIPSCl typically protect the less sterically hindered primary hydroxyl group in a 1,2-diol. In direct contrast, di-tert-butylchlorosilane enables the one-pot silylation of the more hindered, internal hydroxy group. For the protection of 1,2-octanediol, using di-tert-butylchlorosilane resulted in a 93:7 selectivity in favor of the internal (C2) hydroxyl group, yielding 85% of the desired product. This inverted selectivity is not observed with common silyl chlorides.

| Evidence Dimension | Regioselectivity of 1,2-Octanediol Silylation (Internal:External OH) |

| Target Compound Data | 93:7 (favoring internal OH protection) |

| Comparator Or Baseline | Typical silyl chlorides (e.g., TBDMSCl) which selectively protect the less-hindered external OH. |

| Quantified Difference | Inverted and high regioselectivity (93:7). |

| Conditions | One-pot silylation via cyclic silyl ether intermediate cleavage. |

This unique reactivity allows chemists to access specific isomers of protected diols that are difficult or impossible to obtain with more common, cheaper silylating agents, avoiding extra synthesis steps.

Precursor for Diol Protection: Forms Stable Cyclic Silylenes for Further Functionalization

Di-tert-butylchlorosilane is a precursor to di-tert-butylsilyl ditriflate, a reagent for protecting a wide range of 1,2-, 1,3-, and 1,4-diols by forming a cyclic di-tert-butylsilylene (DTBS) group. This cyclic protecting group is noted for its stability and its ability to influence the conformation and reactivity of the protected molecule, a feature utilized in carbohydrate chemistry to control glycosylation selectivity. For instance, a 2,4-O-di-tert-butylsilylene group on a glucosyl donor can direct nucleophilic attack to the β-site, achieving a 1:10 β-selectivity in glycosylation reactions.

| Evidence Dimension | Application as a precursor for cyclic diol protection |

| Target Compound Data | Forms stable di-tert-butylsilylene (DTBS) protecting groups for 1,2-, 1,3-, and 1,4-diols. |

| Comparator Or Baseline | Monofunctional silyl chlorides (TBDMSCl, TIPSCl) which cannot form these cyclic structures. |

| Quantified Difference | Provides access to a class of cyclic protecting groups with unique stability and stereodirecting effects. |

| Conditions | Reaction with triflic acid to form the ditriflate, followed by reaction with a diol. |

Procuring this compound provides access to the DTBS cyclic protecting group strategy, which offers conformational control and enhanced stability not available from standard monofunctional silyl chlorides.

Complex Natural Product Synthesis Requiring Inverted Regioselectivity

In synthetic routes where a specific, more hindered secondary alcohol in a polyol must be protected while leaving a primary alcohol free for subsequent reactions. The unique ability of di-tert-butylchlorosilane to preferentially silylate the internal hydroxyl group of a 1,2-diol makes it the specific reagent of choice, saving multiple protection/deprotection steps that would be required with standard reagents.

Stereocontrolled Synthesis Using Conformationally Locked Intermediates

For syntheses, particularly in carbohydrate chemistry, that rely on controlling the conformation of a cyclic intermediate to direct the stereochemical outcome of a reaction. Di-tert-butylchlorosilane is used to create the rigid di-tert-butylsilylene (DTBS) cyclic protecting group, which locks the substrate's conformation and can lead to high stereoselectivity (e.g., β-selectivity in glycosylations) that is not achievable with flexible or acyclic protecting groups.

Process Development Involving High-Temperature Reactions

In designing manufacturing processes that involve thermally demanding steps, such as intramolecular Diels-Alder reactions. The enhanced thermal stability of the di-tert-butylsilyl ether compared to other common silyl ethers ensures it remains intact, preventing yield loss and side-product formation, justifying its selection over less stable alternatives.

References

- [1] Tanino, K., Kondo, F., Shimizu, T., & Kuwajima, I. (1998). Unprecedented Regioselective Silylation of the Internal Hydroxy Group of 1,2-Alkanediols. The Journal of Organic Chemistry, 63(8), 2444–2445.

- [2] Madsen, R., & Bertelsen, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 118-126.

- [3] Gillard, J. W., et al. "The di-tert-butylsilyl group for protection of hydroxyl functions." Tetrahedron Letters 32.11 (1991): 1145-1148.